alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol
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Overview
Description
Alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol: is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Trifluoromethylation: One common method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton.
Industrial Production Methods: Industrial production methods for alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions:
Trifluoromethylation: The compound undergoes trifluoromethylation reactions, which are promoted by visible light and do not require a photosensitizer.
Radical Reactions: Functionalization via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used in trifluoromethylation reactions.
Radical Scavengers: Utilized in radical reactions to inhibit unwanted side reactions.
Major Products:
Trifluoromethylated Derivatives: These are the primary products formed from trifluoromethylation reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of various bioactive compounds.
Biology and Medicine:
Drug Development: The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, including potential antituberculosis agents.
Industry:
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol involves its interaction with molecular targets through its trifluoromethyl group. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These include other trifluoromethylated imidazo[1,2-a]pyridines, which share similar structural features and biological activities.
Imidazo[1,5-a]pyridine: Another class of compounds with similar applications in medicinal chemistry.
Uniqueness: Alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H7F3N2O |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanol |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5,8,15H |
InChI Key |
YKEKXCVCXSYJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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